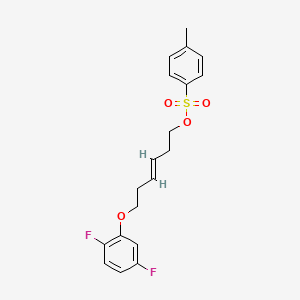

(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate

Description

(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate is a synthetic organic compound characterized by a hex-3-enyl chain with an E-configuration, a 2,5-difluorophenoxy group, and a 4-methylbenzenesulfonate ester. The difluorophenoxy moiety is a common pharmacophore in medicinal chemistry, often enhancing binding affinity and metabolic stability.

Properties

Molecular Formula |

C19H20F2O4S |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

[(E)-6-(2,5-difluorophenoxy)hex-3-enyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C19H20F2O4S/c1-15-6-9-17(10-7-15)26(22,23)25-13-5-3-2-4-12-24-19-14-16(20)8-11-18(19)21/h2-3,6-11,14H,4-5,12-13H2,1H3/b3-2+ |

InChI Key |

SNWDWRYIKKJHSE-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC/C=C/CCOC2=C(C=CC(=C2)F)F |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC=CCCOC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate typically involves the reaction of (E)-6-(2,5-Difluorophenoxy)hex-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The double bond in the hex-3-enyl chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of amine or thiol derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alkane.

Scientific Research Applications

(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The difluorophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonate group can form ionic interactions with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Structural Analysis

- Difluorophenoxy Positioning: The target compound’s 2,5-difluorophenoxy group differs from analogs with 2,4- or 2,6-substitution (e.g., pamapimod , HMRGX1 potentiators ). Fluorine positioning impacts steric and electronic interactions with target proteins.

- Sulfonate vs. Sulfonamide: The 4-methylbenzenesulfonate ester in the target compound contrasts with sulfonamide groups (e.g., compound III in ).

Pharmacokinetic Considerations

- Solubility : The sulfonate group likely improves water solubility over lipophilic analogs like pamapimod, aiding formulation.

- Metabolic Stability : The E-configuration may reduce metabolic degradation compared to compounds with unsaturated chains in alternative geometries.

Biological Activity

(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₄H₁₄F₂O₃S

- Molecular Weight : 298.31 g/mol

- IUPAC Name : this compound

The presence of the difluorophenoxy group and the sulfonate moiety suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The sulfonate group can interact with active sites of various enzymes, potentially leading to inhibition of enzymatic activity.

- Receptor Modulation : The difluorophenoxy moiety may facilitate binding to specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly disrupting bacterial cell wall synthesis.

Antimicrobial Activity

A series of experiments evaluated the antimicrobial activity of the compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate activity |

| Staphylococcus aureus | 16 µg/mL | Strong activity |

| Pseudomonas aeruginosa | 64 µg/mL | Weak activity |

These findings indicate that this compound has varying degrees of effectiveness against different bacterial species.

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to assess the safety profile of the compound. The results are shown in Table 2.

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 30 | High selectivity for cancer cells |

| Normal Human Fibroblasts | >100 | Low toxicity |

The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells, suggesting a potential therapeutic application in oncology.

Case Studies and Applications

-

Case Study on Anticancer Properties :

A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer models. The compound induced apoptosis in MCF-7 cells via the mitochondrial pathway, leading to cell cycle arrest at the G2/M phase. -

Antimicrobial Formulations :

Another investigation focused on incorporating this compound into antimicrobial formulations for treating skin infections caused by resistant bacterial strains. The formulation demonstrated enhanced efficacy compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.